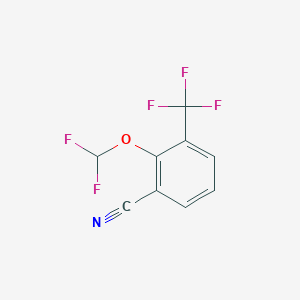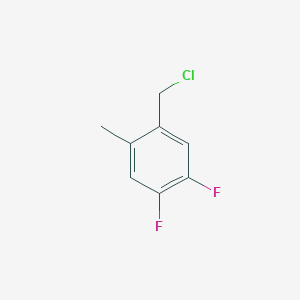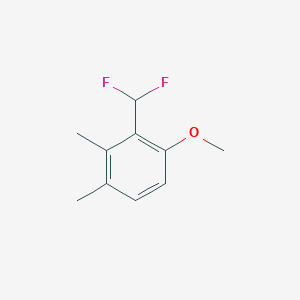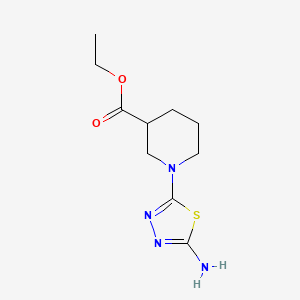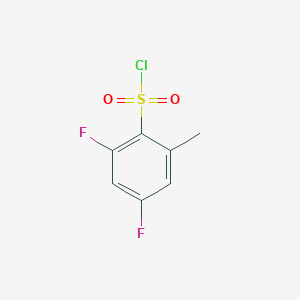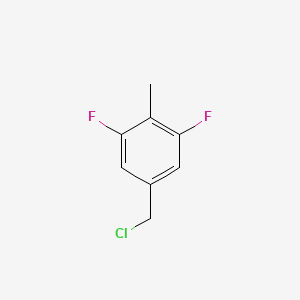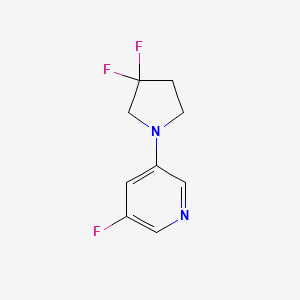
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
Vue d'ensemble
Description
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in numerous fields. DFPP is a heterocyclic compound that contains fluorine atoms, which makes it highly reactive and useful in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been shown to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and physiological effects:
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been shown to inhibit cell proliferation and migration in various cell types. In vivo studies have demonstrated that 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can reduce tumor growth and improve cognitive function in animal models of cancer and Alzheimer's disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has several advantages for lab experiments, including its high reactivity, stability, and versatility. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can be easily synthesized in large quantities and can be used as a building block for the synthesis of various organic compounds. However, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine also has some limitations, including its high toxicity and limited solubility in water. These limitations must be taken into consideration when designing experiments involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine.
Orientations Futures
There are several future directions for research involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine. One area of research is the development of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine-based drugs for the treatment of cancer and other diseases. Another area of research is the development of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine-based materials for use in organic electronics and photovoltaic devices. Additionally, more studies are needed to fully understand the mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine and its potential effects on human health and the environment.
Applications De Recherche Scientifique
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been used as a building block in the synthesis of various organic compounds, including polymers and liquid crystals. In material science, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been studied for its potential use in the development of organic electronics and photovoltaic devices.
Propriétés
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZJZFZYYEIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411482.png)



